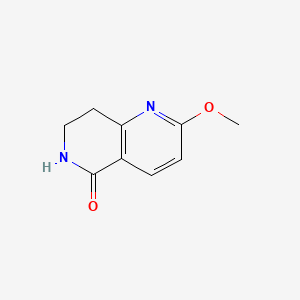

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Übersicht

Beschreibung

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.191. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- IUPAC Name : 2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one

- CAS Number : 1228600-91-6

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been documented, including the use of catalysts like iodine and m-NOPhSONa to enhance yields during the cyclization process .

Anticholinesterase Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticholinesterase activity. In particular, compounds structurally related to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Naphthyridine Derivative | 4.5 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A study demonstrated that certain naphthyridine derivatives could induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting necrosis in tumor cells. For instance, compounds similar in structure to this compound showed IC50 values ranging from 10 to 20 µg/mL against various cancer cell lines .

Anti-inflammatory Effects

In addition to its neuroprotective and anticancer properties, naphthyridine derivatives have been reported to possess anti-inflammatory effects. These compounds inhibit nitric oxide production in macrophage cell lines, indicating potential for treating inflammatory diseases .

Case Studies

-

Neuroprotective Effects :

A study explored the neuroprotective effects of naphthyridine derivatives in a rat model of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β . -

Antitumor Activity :

Research involving the treatment of human breast cancer cell lines with naphthyridine derivatives showed significant inhibition of cell proliferation and induction of apoptosis. The study reported that the most active derivative had an IC50 value of approximately 15 µg/mL against MDA-MB-231 cells . -

Inflammation Model :

In a murine model of colitis, treatment with naphthyridine derivatives led to a marked decrease in inflammatory markers and improved histological scores compared to controls .

Eigenschaften

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.